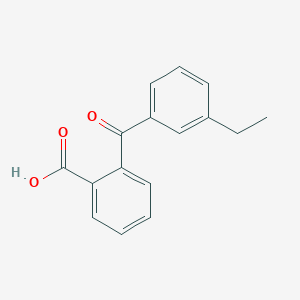
Benzoic acid, 2-(3-ethylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(3-ethylbenzoyl)- is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzoic acid ring is replaced by a 3-ethylbenzoyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3-ethylbenzoyl)- typically involves the Friedel-Crafts acylation reaction. In this process, benzoic acid reacts with 3-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Conditions:
Reactants: Benzoic acid, 3-ethylbenzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature to 40°C
Duration: 2-4 hours
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(3-ethylbenzoyl)- follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with continuous stirring and precise temperature control. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(3-ethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-ethylbenzoic acid, 2-(3-ethylbenzoyl)benzoic acid
Reduction: 2-(3-ethylbenzyl)benzoic acid
Substitution: Halogenated derivatives of benzoic acid, 2-(3-ethylbenzoyl)-
Scientific Research Applications
Benzoic acid, 2-(3-ethylbenzoyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(3-ethylbenzoyl)- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. In biological systems, it may interact with enzymes and proteins, leading to potential antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Benzoic acid, 2-(3-ethylbenzoyl)- can be compared with other benzoic acid derivatives such as:
Benzoic acid: The parent compound with a simpler structure.
3-ethylbenzoic acid: Lacks the additional benzoyl group.
2-(4-ethylbenzoyl)benzoic acid: Similar structure but with the ethyl group in a different position.
Uniqueness:
- The presence of both the 3-ethyl and benzoyl groups in benzoic acid, 2-(3-ethylbenzoyl)- provides unique chemical properties, making it a valuable intermediate in organic synthesis.
By understanding the synthesis, reactions, and applications of benzoic acid, 2-(3-ethylbenzoyl)-, researchers can further explore its potential in various fields of science and industry.
Properties
CAS No. |
142354-70-9 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(3-ethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O3/c1-2-11-6-5-7-12(10-11)15(17)13-8-3-4-9-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
ITPACMXBZIUYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
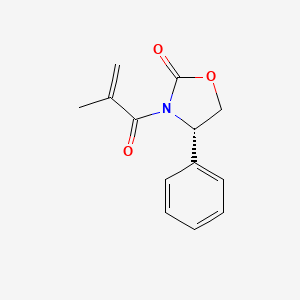
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
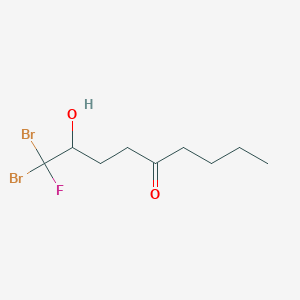
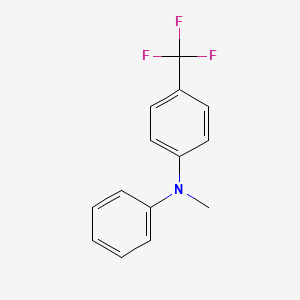
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)

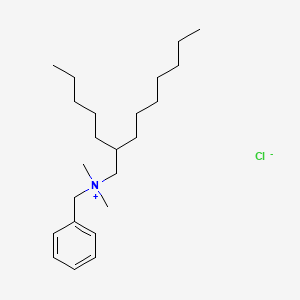

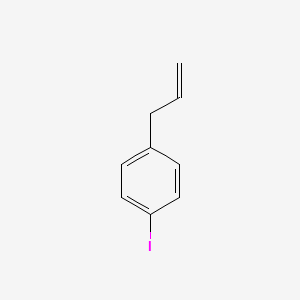
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
